Potassium (2-benzylphenyl)trifluoroborate
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Overview
Description
Potassium (2-benzylphenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion. This compound is part of a special class of organoboron reagents known for their stability and versatility in various chemical reactions. Potassium trifluoroborates are particularly valued for their moisture- and air-stability, making them easy to handle and store .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-benzylphenyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bifluoride with boronic acids. For example, potassium bifluoride reacts with 2-benzylphenylboronic acid to form this compound .
Industrial Production Methods
Industrial production of potassium trifluoroborates often involves the use of trialkyl borates and potassium bifluoride. The process typically includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-benzylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium (2-benzylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (2-benzylphenyl)trifluoroborate exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boron-carbon bond formation .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-(trifluoromethyl)phenyltrifluoroborate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium (2-benzylphenyl)trifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Unlike some other organoboron compounds, it is highly stable in air and moisture, making it easier to handle and store . Additionally, its benzyl group provides unique electronic and steric properties that can influence its reactivity in various chemical reactions .
Properties
Molecular Formula |
C13H11BF3K |
---|---|
Molecular Weight |
274.13 g/mol |
IUPAC Name |
potassium;(2-benzylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C13H11BF3.K/c15-14(16,17)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11;/h1-9H,10H2;/q-1;+1 |
InChI Key |
YJVSTDMPFNHOLV-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1CC2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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